molecular formula C5H6BrN3O2 B2565881 3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 1855889-75-6

3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No. B2565881
CAS RN: 1855889-75-6
M. Wt: 220.026
InChI Key: BLLWWHMPZVZCIW-UHFFFAOYSA-N
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Description

3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound with the molecular formula C5H6BrN3O2. It has an average mass of 220.024 Da and a monoisotopic mass of 218.964325 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is also part of a propionic acid group, and one of the nitrogen atoms in the triazole ring is substituted with a bromine atom .


Physical And Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm3, a boiling point of 436.3±47.0 °C at 760 mmHg, and a flash point of 217.7±29.3 °C. It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds. Its polar surface area is 68 Å2 .

Scientific Research Applications

Chemical Synthesis and Biological Activities

3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid belongs to the class of triazoles, a family of heterocyclic compounds known for their diverse biological activities and potential in drug discovery. The triazoles, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, are of significant interest due to their broad range of biological activities. These activities include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The preparation and evaluation of these compounds have been a focus of research aiming to develop new drugs with improved efficacy and safety profiles. The synthesis of triazoles often involves green chemistry approaches, addressing current environmental and sustainability concerns. New diseases and the continuous emergence of drug-resistant pathogens underscore the importance of developing novel triazoles for therapeutic applications (Ferreira et al., 2013).

Antimicrobial and Antifungal Effects

Modern chemistry explores 1,2,4-triazole derivatives for synthesizing biologically active substances. These derivatives have shown promise in antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. The push for more efficient synthesis methods for 1,2,4-triazoles is driven by their potential applications in various domains of healthcare and agriculture. Recent research has expanded the understanding of 1,2,4-triazoles' biological activities, contributing to the development of new compounds with significant therapeutic potentials (Ohloblina, 2022).

Synthetic Approaches and Environmental Considerations

The synthesis of 1,2,3-triazoles through eco-friendly procedures has gained attention. Methods such as microwave irradiation have been reviewed for their efficiency and lower environmental impact. These advancements in synthetic chemistry enable the production of triazoles with high yields and reduced reaction times, opening new pathways for drug development and other applications. The use of novel, easily recoverable catalysts in these procedures highlights the commitment to sustainable and green chemistry practices (de Souza et al., 2019).

Corrosion Inhibition for Metal Surfaces

1,2,3-Triazole derivatives have been identified as effective corrosion inhibitors for various metals and alloys. These compounds, especially the 1,4-disubstituted 1,2,3-triazole derivatives, are synthesized using environmentally friendly methods and have shown high efficiency in protecting metal surfaces against corrosion in acidic media. Their ability to form stable complexes with metal ions contributes to their protective properties, making them valuable in industries where metal preservation is critical (Hrimla et al., 2021).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis methods, chemical reactions, and potential pharmacological activities. It could also be interesting to explore its potential applications in various fields such as medicine or materials science .

Mechanism of Action

properties

IUPAC Name

3-(5-bromo-1,2,4-triazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c6-5-7-3-8-9(5)2-1-4(10)11/h3H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLWWHMPZVZCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=N1)Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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